molecular formula C9H5F2N B14117845 4-(2,2-Difluorovinyl)benzonitrile

4-(2,2-Difluorovinyl)benzonitrile

Cat. No.: B14117845
M. Wt: 165.14 g/mol
InChI Key: DIMFMXVWUHNTHX-UHFFFAOYSA-N
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Description

4-(2,2-Difluorovinyl)benzonitrile: is an organic compound with the molecular formula C9H5F2N It is characterized by the presence of a benzonitrile group substituted with a difluorovinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorovinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluorovinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluorovinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(2,2-Difluorovinyl)benzonitrile is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the behavior of fluorinated drugs and their interactions with biological targets.

Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorovinyl)benzonitrile involves its interaction with specific molecular targets. The difluorovinyl group enhances the compound’s ability to form strong interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The nitrile group also plays a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-(2,2-Difluoroethyl)benzonitrile
  • 4-(2,2-Difluoropropyl)benzonitrile
  • 4-(2,2-Difluorobutyl)benzonitrile

Comparison: 4-(2,2-Difluorovinyl)benzonitrile is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties compared to its analogs. The difluorovinyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and research. The presence of fluorine atoms also influences the compound’s biological activity, potentially leading to improved pharmacokinetic properties in drug development.

Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

4-(2,2-difluoroethenyl)benzonitrile

InChI

InChI=1S/C9H5F2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H

InChI Key

DIMFMXVWUHNTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)C#N

Origin of Product

United States

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